

AZD-4818: A Comparative Benchmark Against Current COPD Therapies

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An objective analysis of the discontinued CCR1 antagonist **AZD-4818** in the context of current standard-of-care treatments for Chronic Obstructive Pulmonary Disease (COPD), supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the investigational drug **AZD-4818** with currently approved therapeutic regimens for Chronic Obstructive Pulmonary Disease (COPD). Designed for researchers, scientists, and drug development professionals, this document summarizes key clinical trial data, outlines experimental protocols, and visualizes relevant signaling pathways to offer a thorough comparative benchmark. **AZD-4818**, a C-C chemokine receptor type 1 (CCR1) antagonist, was investigated as a potential anti-inflammatory treatment for COPD. However, clinical development for this indication was discontinued due to a lack of efficacy. This guide will objectively present the available data for **AZD-4818** alongside that of established treatments, including long-acting beta-agonist (LABA)/long-acting muscarinic antagonist (LAMA) combinations and triple therapy (inhaled corticosteroid (ICS)/LABA/LAMA), to provide a clear perspective on its performance and the current therapeutic landscape.

Executive Summary

AZD-4818, an inhaled CCR1 antagonist, was developed to target the chronic inflammation characteristic of COPD. The primary clinical trial (NCT00629239) demonstrated that while **AZD-4818** was well-tolerated, it failed to show any significant improvement in lung function, as measured by Forced Expiratory Volume in 1 second (FEV1), or other clinical endpoints in patients with moderate to severe COPD.[1] In contrast, current standard-of-care treatments,



such as LABA/LAMA and triple therapies, have consistently demonstrated significant improvements in lung function, reduction in exacerbation rates, and enhancement in quality of life in large-scale clinical trials. This guide will delve into the specifics of these comparisons.

Data Presentation: Quantitative Comparison of Clinical Trial Outcomes

The following tables summarize the key efficacy and safety data from the pivotal clinical trial of **AZD-4818** and representative major clinical trials for current standard-of-care COPD treatments.

Table 1: Comparison of Efficacy Outcomes



Treatment (Trial)	Patient Population	Primary Endpoint	Change from Baseline in Trough FEV1 (Liters)	Annual Rate of Moderate-to- Severe Exacerbations
AZD-4818 (NCT00629239)	Moderate to severe COPD	Change from baseline in FEV1	0.026 (vs. placebo, p=0.69) [1]	Not Assessed
Indacaterol/Glyc opyrronium (LABA/LAMA) (FLAME)	Moderate to very severe COPD with a history of exacerbations	Rate of all COPD exacerbations	0.07 (vs. Salmeterol/Flutic asone)	3.59 (vs. 4.03 with Salmeterol/Flutic asone; Rate Ratio 0.89, p=0.003)
Fluticasone Furoate/Umeclidi nium/Vilanterol (ICS/LABA/LAM A) (IMPACT)	Symptomatic COPD with a history of exacerbations	Annual rate of moderate or severe exacerbations	0.097 (vs. Umeclidinium/Vil anterol)	0.91 (vs. 1.21 with Umeclidinium/Vil anterol; Rate Ratio 0.75, p<0.001)[2]
Beclometasone/ Formoterol/Glyco pyrronium (ICS/LABA/LAM A) (TRINITY)	Severe to very severe COPD with a history of exacerbations	Rate of moderate-to- severe exacerbations	0.061 (vs. Tiotropium, p<0.0001)[3]	0.46 (vs. 0.57 with Tiotropium; Rate Ratio 0.80, p=0.0025)[3][4]

Table 2: Comparison of Safety Outcomes (Adverse Events)



Treatment (Trial)	Most Common Adverse Events	Pneumonia Incidence	
AZD-4818 (NCT00629239)	Treatment-related adverse events were similar to placebo (13 with AZD-4818 vs. 14 with placebo).[1] One serious adverse event of deep vein thrombosis was considered treatment-related.[1]	Not Reported	
Indacaterol/Glycopyrronium (LABA/LAMA) (FLAME)	COPD exacerbation, nasopharyngitis, cough	3.2% (vs. 4.8% with Salmeterol/Fluticasone, p=0.017)	
Fluticasone Furoate/Umeclidinium/Vilanter ol (ICS/LABA/LAMA) (IMPACT)	Viral upper respiratory tract infection, worsening of COPD, upper respiratory tract infection, pneumonia	8% (vs. 5% with Umeclidinium/Vilanterol)	
Beclometasone/Formoterol/Gly copyrronium (ICS/LABA/LAMA) (TRINITY)	Nasopharyngitis, headache, upper respiratory tract infection	2% (vs. 1% with Tiotropium)[3]	

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key clinical trials cited in this guide.

AZD-4818: NCT00629239 Trial Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]
- Participants: 65 patients with moderate to severe COPD, aged 40 years or older, with a smoking history of at least 10 pack-years.[5]
- Inclusion Criteria: Clinical diagnosis of COPD with symptoms for more than one year, and a post-bronchodilator FEV1 of 40% to 80% of the predicted normal value.[5]



- Exclusion Criteria: Clinically significant respiratory tract disorder other than COPD, history of clinically relevant arrhythmia, or active tuberculosis.[5]
- Intervention: Patients were randomized to receive either inhaled **AZD-4818** (300 μg) or a matching placebo, administered twice daily via a Turbuhaler® for 4 weeks.[1]
- Outcome Measures:
 - Primary: Change from baseline in pre-dose FEV1 at the end of the 4-week treatment period.
 - Secondary: Morning and evening Peak Expiratory Flow (PEF), use of rescue medication,
 scores on the COPD Assessment Test (CAT), and safety and tolerability assessments.
- Statistical Analysis: The primary efficacy variable (change from baseline in FEV1) was analyzed using an analysis of covariance (ANCOVA) model with treatment and country as factors and baseline FEV1 as a covariate.

Representative Protocol for Current Standard-of-Care (IMPACT Trial - NCT02164513)

- Study Design: A randomized, double-blind, parallel-group, multicenter study.
- Participants: 10,355 patients with symptomatic COPD and a history of one or more moderate or severe exacerbations in the prior year.
- Inclusion Criteria: Age 40 years or older, a diagnosis of COPD, a post-bronchodilator FEV1
 of less than 50% of the predicted value and a history of exacerbations, or a postbronchodilator FEV1 of 50% to less than 80% of the predicted value and a history of two or
 more moderate exacerbations or one severe exacerbation in the prior year.
- Intervention: Patients were randomized in a 2:2:1 ratio to receive either inhaled fluticasone furoate/umeclidinium/vilanterol (100/62.5/25 μ g), fluticasone furoate/vilanterol (100/25 μ g), or umeclidinium/vilanterol (62.5/25 μ g), each administered once daily via a single inhaler for 52 weeks.
- Outcome Measures:



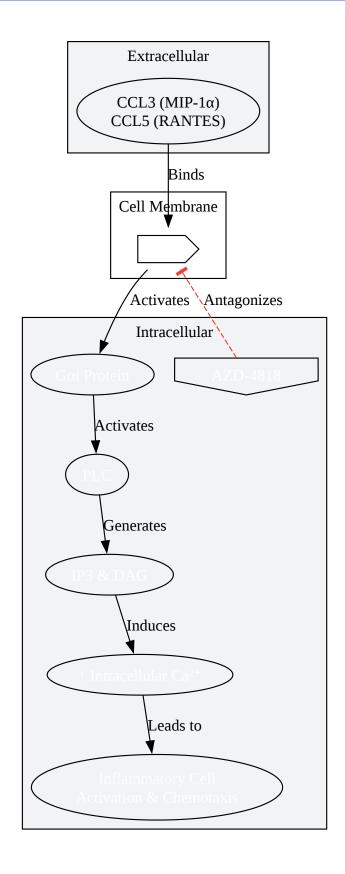
- Primary: The annual rate of moderate or severe COPD exacerbations.
- Secondary: Change from baseline in trough FEV1, time to first moderate or severe exacerbation, and health-related quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ).
- Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression model, adjusted for treatment, geographic region, smoking status, and exacerbation history.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways targeted by **AZD-4818** and current COPD treatments, as well as a generalized experimental workflow for a COPD clinical trial.

Signaling Pathways

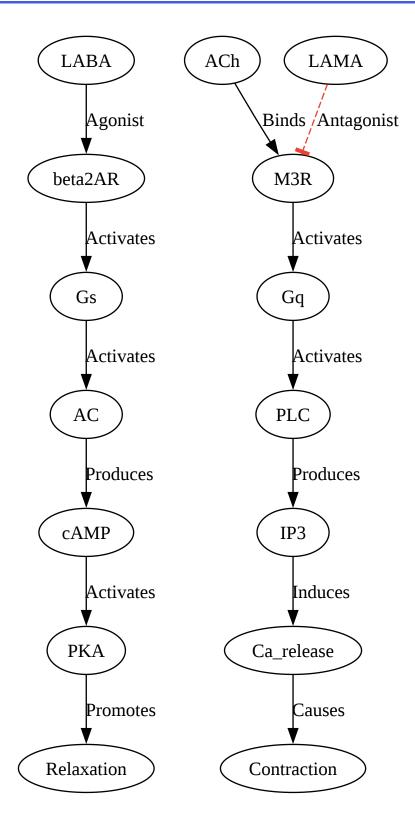




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Caption: Mechanism of Action of AZD-4818.

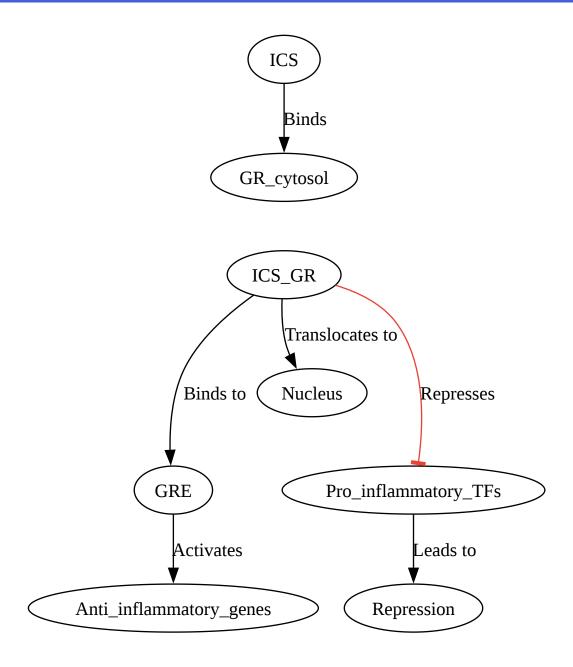




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Caption: Mechanism of Action of LABA/LAMA Combination Therapy.



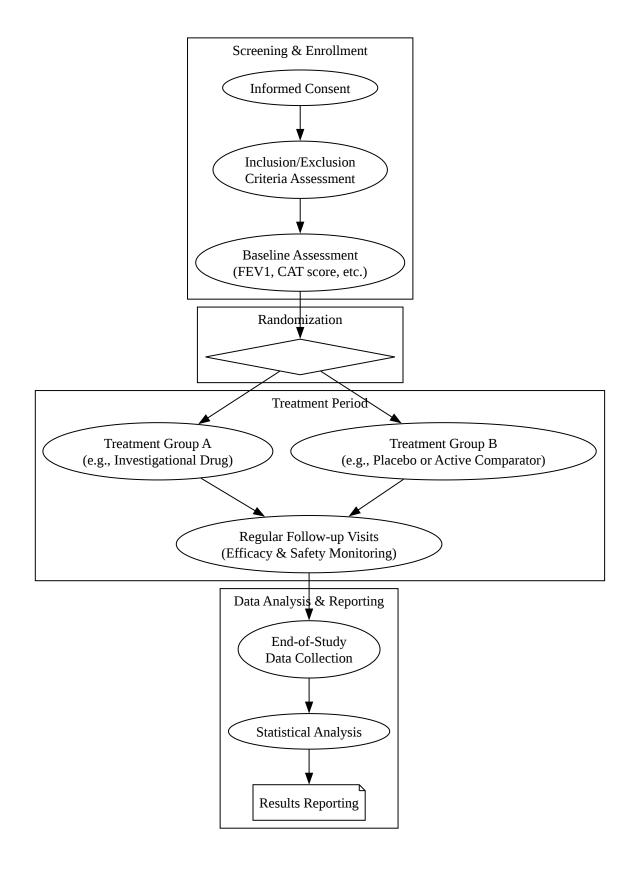


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Caption: Mechanism of Action of Inhaled Corticosteroids (ICS).

Experimental Workflow





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Caption: Generalized Workflow of a COPD Clinical Trial.



Conclusion

The clinical development of AZD-4818 for COPD was halted due to a lack of demonstrable efficacy in improving lung function or other relevant clinical outcomes. While the compound was found to be well-tolerated, its failure to meet primary endpoints in clinical trials stands in stark contrast to the established benefits of current standard-of-care treatments. Combination therapies, including LABA/LAMA and triple therapy (ICS/LABA/LAMA), have consistently shown significant improvements in lung function, reductions in exacerbation frequency, and enhancements in patients' quality of life. The data presented in this guide underscores the high bar for new COPD therapies and highlights the robust clinical evidence supporting the current treatment paradigms. For researchers and drug developers, the case of AZD-4818 serves as a crucial benchmark and a reminder of the complexities of targeting inflammatory pathways in COPD. Future drug development efforts will need to demonstrate superior or complementary efficacy to the current standards of care to be successful.

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